7-ethoxy-4-methyl-3-phenyl-2H-chromen-2-one
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Overview
Description
7-ethoxy-4-methyl-3-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound this compound is known for its potential biological and pharmaceutical properties.
Preparation Methods
The synthesis of 7-ethoxy-4-methyl-3-phenyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the alkylation reaction of 7-hydroxy-4-methylcoumarin with ethyl iodide in the presence of a base such as potassium carbonate in acetone . The reaction is typically carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
7-ethoxy-4-methyl-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-ethoxy-4-methyl-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Additionally, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
7-ethoxy-4-methyl-3-phenyl-2H-chromen-2-one can be compared with other similar coumarin derivatives, such as:
7-methoxy-4-methyl-3-phenyl-2H-chromen-2-one: This compound has a methoxy group instead of an ethoxy group, which may result in different biological activities and chemical reactivity.
7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one: This compound has a different substitution pattern on the chromenone ring, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives.
Properties
IUPAC Name |
7-ethoxy-4-methyl-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-3-20-14-9-10-15-12(2)17(13-7-5-4-6-8-13)18(19)21-16(15)11-14/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYTXYQEKZVNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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